3-Methyl-5-nitropicolinonitrile

physicochemical characterization solid-state handling melting point differentiation

Problem: Researchers using generic nitropicolinonitrile isomers in BACE1 inhibitor synthesis encounter failed reductions or off-target impurities. Solution: 3-Methyl-5-nitropicolinonitrile (CAS 65169-63-3) is the Pfizer-validated intermediate. • Enables selective nitro-to-amino reduction (Fe/CaCl2/EtOH-H2O) matching patent procedures. • ≥98% purity with full analytical documentation (NMR, HPLC, GC). • Room-temperature storage, mp 75-76°C, supply from ≥5 independent vendors.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 65169-63-3
Cat. No. B1367026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-nitropicolinonitrile
CAS65169-63-3
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1C#N)[N+](=O)[O-]
InChIInChI=1S/C7H5N3O2/c1-5-2-6(10(11)12)4-9-7(5)3-8/h2,4H,1H3
InChIKeyKMSQJNWARXZFII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-nitropicolinonitrile: Identity & Compound Class


3-Methyl-5-nitropicolinonitrile (CAS 65169-63-3; synonym: 2-cyano-3-methyl-5-nitropyridine, IUPAC: 3-methyl-5-nitropyridine-2-carbonitrile) is a disubstituted pyridine derivative bearing an electron-withdrawing nitro group at the 5-position, a nitrile at the 2-position, and a methyl group at the 3-position . Its molecular formula is C₇H₅N₃O₂ with a molecular weight of 163.13 g/mol [1]. The compound is a yellow crystalline solid at ambient temperature with a measured melting point of 75–76 °C . It belongs to the nitropicolinonitrile family and serves primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, with documented use in multistep syntheses of BACE1 inhibitors .

Workflow Multi-step synthesis of heterocyclic scaffolds
Selection 3-methyl regioisomer for ortho-methyl/cyano spatial control
Use Context Building block for kinase inhibitor and agrochemical research

Why 3-Methyl-5-nitropicolinonitrile Substitution Fails


Nitropicolinonitriles appear structurally similar, yet the precise position of the methyl substituent on the pyridine ring critically alters melting point, lipophilicity, electronic character, and downstream reactivity. The 3-methyl group in 3-methyl-5-nitropicolinonitrile introduces both steric shielding of the adjacent 2-cyano group and an electron-donating inductive effect that distinguishes it from the unmethylated 5-nitropicolinonitrile (mp 143–146 °C) and the 4-methyl regioisomer (4-methyl-5-nitropicolinonitrile) . These differences directly impact the compound's handling in solid form, its solubility profile, and its suitability as a building block in specific synthetic sequences—particularly those requiring selective reduction of the nitro group in the presence of the nitrile . Generic substitution without experimental requalification risks altered reaction kinetics, different impurity profiles, and failure to reproduce published synthetic procedures.

3-Methyl Target
Ortho-methyl/cyano regiochemistry with lower melting point (75–76 °C)
Unmethylated analog (5-nitropicolinonitrile) has a significantly higher melting point (143–146 °C). Solid-state handling and thermal processability may not transfer directly.
Regioisomer Context
Steric shielding of the 2-cyano group
4-Methyl regioisomer (4-methyl-5-nitropicolinonitrile) positions the methyl group para to the nitrile. Selectivity in nitro reduction and subsequent cyclization may shift.
Procurement Reliability
Multi-supplier availability and higher documented purity (≥98%)
4-Methyl regioisomer is typically offered at lower purity with longer lead times. Published synthetic route reproducibility may require requalification.

3-Methyl-5-nitropicolinonitrile vs. Analogues: Key Differences


Melting Point: Solid-State Differentiation

The experimentally measured melting point of 3-methyl-5-nitropicolinonitrile is 75–76 °C , whereas the unmethylated analog 5-nitropicolinonitrile (CAS 100367-55-3) melts at 143–146 °C . This represents a 68–71 °C depression attributable to the presence of the 3-methyl group, which disrupts crystal packing. The lower melting point of the 3-methyl derivative facilitates melt-based processing and solid dispersion formulation approaches that are impractical with the higher-melting unmethylated analog. For procurement decisions, this directly impacts storage conditions (room-temperature solid vs. potential need for elevated-temperature handling) and compatibility with heat-sensitive downstream synthetic steps.

Melting Point: Solid-State
Head-to-head
75–76 °C vs. 143–146 °C
Reported 68–71 °C depression vs. unmethylated analog may support solid-dispersion and melt-based processing selection.
Experimental values from multiple supplier sources; lot-specific data should be verified.
physicochemical characterization solid-state handling melting point differentiation

Lipophilicity (XLogP3) Shift vs. Analogues

The PubChem-computed XLogP3 for 3-methyl-5-nitropicolinonitrile is 1.1 , while 5-nitropicolinonitrile (CAS 100367-55-3) has a reported XLogP3 of 1.3 [1]. Although both values fall within the favorable range for CNS drug candidates (typically XLogP 1–3), the 0.2 unit difference represents an incremental reduction in lipophilicity conferred by the electron-donating 3-methyl group adjacent to the polar nitrile. The 4-methyl regioisomer, 4-methyl-5-nitropicolinonitrile (CAS 267875-30-9), also exhibits XLogP3 = 1.1 [2], indicating that the 3-methyl and 4-methyl isomers are predicted to have equivalent lipophilicity, but the 3-methyl isomer uniquely positions the methyl group ortho to the nitrile, potentially affecting intramolecular electronic interactions and metabolic stability.

Lipophilicity (XLogP3) Shift
Cross-study
XLogP3 = 1.1 vs. 1.3 (unmethylated)
Incremental lipophilicity reduction may alter solubility and non-specific binding profiles in CNS research contexts.
Computed values (PubChem); experimental log D not available in current sources.
lipophilicity drug-likeness ADME prediction

Synthetic Accessibility & Reproducible Yield

The synthesis of 3-methyl-5-nitropicolinonitrile is documented via nitration of 3-methylpyridine-2-carbonitrile using tetrabutylammonium nitrate and trifluoroacetic anhydride in tert-butyl methyl ether, yielding the target compound as a yellow solid in 40% isolated yield after silica gel column chromatography . This synthesis is referenced in multiple Pfizer BACE1 inhibitor patents (WO2015/155626, WO2017/51294, WO2017/51303, WO2017/51276) as the route to a key building block . In contrast, the 4-methyl regioisomer (CAS 267875-30-9) is typically offered only at 95% purity with longer lead times (8–12 weeks at Aladdin Scientific) , whereas the 3-methyl compound is available at ≥98% purity from multiple suppliers (Aladdin, Bidepharm, Sigma-Aldrich, AKSci) with more favorable availability . The well-characterized synthetic route and multi-supplier availability reduce procurement risk for the 3-methyl isomer.

Synthetic Accessibility & Yield
Class-level
40% isolated yield; ≥98% commercial purity
Published patent routes and multi-supplier sourcing may lower procurement risk for BACE1 inhibitor programs.
Yield based on nitration route; supplier purity and lead times should be confirmed at time of order.
synthetic chemistry process reproducibility BACE1 inhibitor intermediate

Predicted Density & Boiling Point Differentiation

The predicted density of 3-methyl-5-nitropicolinonitrile is 1.346 g/cm³ with a boiling point of 366.6 °C at 760 mmHg , compared to 5-nitropicolinonitrile which has a density of approximately 1.4 g/cm³ and a lower boiling point (consistent with its lower molecular weight of 149.11 vs. 163.13) . The 4-methyl regioisomer (CAS 267875-30-9) is predicted to have a comparable density of 1.34 g/cm³ and boiling point of 361.8 °C [1]. These differences in density and thermal properties, while computed rather than experimental, provide guidance for solvent selection, extraction workup, and distillation planning during scale-up. The higher molecular weight (163.13 vs. 149.11) also affects stoichiometric calculations for reactions where precise molar ratios are critical.

Predicted Density & BP
Cross-study
Density 1.346 g/cm³; BP 366.6 °C
Predicted thermal properties may inform solvent selection and distillation planning during process scale-up.
Computed values; experimental validation recommended for scale-up campaigns.
physicochemical properties density boiling point process chemistry

Unique Regiochemistry: Ortho-Methyl/Cyano Environment

In 3-methyl-5-nitropicolinonitrile, the methyl group occupies the 3-position, placing it ortho to the 2-cyano group. This orientation creates steric congestion around the nitrile that can influence its reactivity in nucleophilic addition and cyclization reactions. By contrast, in the 4-methyl regioisomer (CAS 267875-30-9), the methyl is para to the nitrile and ortho to the nitro group, while in 5-nitropicolinonitrile the methyl is absent entirely [1]. This regiochemical distinction is significant for applications where the nitrile serves as a handle for further functionalization: the 3-methyl compound offers steric shielding that can enhance selectivity in transformations targeting the 5-nitro group while preserving the nitrile, or conversely the nitrile can be selectively reduced to the aminomethyl derivative . The 4-methyl isomer and unmethylated analog cannot replicate this specific ortho-cyano/ortho-methyl relationship.

Regiochemical Identity
Class-level
Ortho-methyl/cyano; distinct InChI Key
Unique spatial arrangement may enable steric control in synthetic sequences targeting the 5-nitro group.
Structural comparison based on InChI identifiers; suitability must be confirmed for each specific synthetic route.
regiochemistry structure-activity relationship synthetic building block

Validated Applications of 3-Methyl-5-nitropicolinonitrile


BACE1 Inhibitor Intermediate for Alzheimer's Drug Discovery

3-Methyl-5-nitropicolinonitrile is explicitly referenced as a synthetic intermediate in four Pfizer patent families (WO2015/155626, WO2017/51294, WO2017/51303, WO2017/51276) describing small-molecule BACE1 inhibitors for Alzheimer's disease . The compound's 3-methyl-5-nitropyridine-2-carbonitrile scaffold provides a functionalized pyridine core that can be elaborated into complex heterocyclic BACE1 inhibitor pharmacophores. Researchers pursuing β-secretase inhibition programs should select this specific regioisomer because the patent synthetic routes are validated for this substitution pattern; substitution with the 4-methyl or unmethylated analog would require de novo route development and may not yield active inhibitors. The compound's ≥98% purity specification from multiple suppliers supports reproducible execution of the published patent procedures.

Selective Nitro Reduction to 5-Amino-3-methylpicolinonitrile

The 5-nitro group in 3-methyl-5-nitropicolinonitrile can be selectively reduced to the corresponding 5-amino derivative (5-amino-3-methylpicolinonitrile) using iron powder with calcium chloride in aqueous ethanol . This transformation is enabled by the electron-withdrawing nitrile at the 2-position, which activates the pyridine ring toward nitro reduction while the 3-methyl group provides steric differentiation from the 4-methyl isomer. The resulting aminopyridine is a valuable intermediate for amide bond formation and further diversification in medicinal chemistry. The lower melting point (75–76 °C) of the starting nitro compound, compared to the unmethylated analog (143–146 °C), facilitates reaction monitoring by melting point determination and simplifies workup at ambient temperature .

Building Block for Pyridine-Containing Agrochemicals

3-Methyl-5-nitropicolinonitrile's dual functionality (nitro and nitrile groups on a methyl-substituted pyridine) makes it suitable as a precursor for agrochemical active ingredients that require substituted pyridine cores . The compound's predicted density (1.346 g/cm³) and boiling point (366.6 °C) are compatible with standard agrochemical process operations. The 3-methyl group ortho to the 2-cyano provides a unique substitution pattern not available from other nitropicolinonitrile isomers, which is critical for structure-activity relationship exploration in crop protection chemistry. The compound's GHS classification (H302, H315, H319, H335) indicates that standard laboratory precautions are sufficient, without the need for specialized containment beyond typical organic synthesis handling.

Multi-Step Parallel Synthesis & Library Production

For laboratories engaged in parallel synthesis or compound library production, 3-methyl-5-nitropicolinonitrile offers a combination of high purity (≥98% from Aladdin, Bidepharm, Sigma-Aldrich), well-characterized analytical data (NMR, HPLC, GC available from multiple suppliers ), and room-temperature storage stability . Its XLogP3 of 1.1 and topological polar surface area of 82.5 Ų place it within favorable property space for lead-like compound collections. The compound's availability from at least five independent suppliers mitigates single-source supply risk, and the documented 40% synthetic yield provides a benchmark for in-house synthesis cost calculations should commercial supply become constrained.

Application
Selection Property
Validation Focus
BACE1 inhibitor intermediate research
Regioisomer matching published patent routes
Reproducibility of multi-step synthetic procedures
Selective nitro reduction studies
Ortho-methyl steric shielding of the 2-cyano
Aminopyridine intermediate yield and purity
Agrochemical building block research
Dual nitro/nitrile functionality on methyl-pyridine
Structure-activity relationship exploration
Parallel synthesis and library production
High commercial purity and multi-supplier availability
Lead-like property space and supply-chain continuity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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